molecular formula C9H18N2O2 B13730091 N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide

N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No.: B13730091
M. Wt: 186.25 g/mol
InChI Key: WAWZZWWMSBKLOC-UHFFFAOYSA-N
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Description

N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both hydroxy and acetamide functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide typically involves the reaction of piperidine derivatives with acetamide precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an acetamide compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide group can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide can be compared with other piperidine derivatives, such as:

  • N-Hydroxy-N-[2-(1-piperidinyl)ethyl]benzamide
  • N-Hydroxy-N-[2-(1-piperidinyl)ethyl]propionamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-hydroxy-N-(2-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C9H18N2O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h13H,2-8H2,1H3

InChI Key

WAWZZWWMSBKLOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCN1CCCCC1)O

Origin of Product

United States

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